molecular formula C24H22N4O2S2 B2961470 2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876941-56-9

2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2961470
CAS No.: 876941-56-9
M. Wt: 462.59
InChI Key: NZHAYBDDSCMZET-UHFFFAOYSA-N
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Description

The compound 2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole features a pyrazole-pyrazoline hybrid scaffold with a methylsulfonyl group at position 2, a thiophen-2-yl substituent at position 5, and a p-tolyl group at position 3'. The methylsulfonyl moiety may enhance metabolic stability and binding affinity compared to simpler substituents like carboxamides or nitro groups .

Properties

IUPAC Name

3-(4-methylphenyl)-4-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)24-20(16-27(26-24)19-7-4-3-5-8-19)22-15-21(23-9-6-14-31-23)25-28(22)32(2,29)30/h3-14,16,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHAYBDDSCMZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process involving pyrazole ring formation, sulfonation, and subsequent aromatic substitution reactions. Key steps include:

  • Formation of the pyrazole rings: : Typically involves cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds.

  • Sulfonation: : Introduction of the sulfonyl group via sulfonation reagents like sulfonyl chlorides in the presence of bases.

  • Aromatic substitution: : Utilizing electrophilic aromatic substitution reactions to attach various aromatic groups under controlled temperature and pressure.

Industrial Production Methods

Industrial synthesis may leverage batch or continuous flow reactors for scaling up the production process, ensuring consistent quality and yield. Reaction conditions are optimized to maximize the purity and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, including:

  • Oxidation: : Reacts with oxidizing agents, leading to potential modifications in the sulfonyl or thiophenyl groups.

  • Reduction: : Can be reduced under catalytic hydrogenation conditions, affecting the double bonds or reducing sulfonyl groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially in the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, hydrogen gas with palladium catalyst.

  • Substitution reagents: : Halogenating agents like bromine, alkyl halides for alkylation.

Major Products

  • Oxidation products: : Sulfonic acids, altered thiophenyl derivatives.

  • Reduction products: : Reduced sulfonyl group compounds, hydrogenated aromatic systems.

  • Substitution products: : Varied depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : Used in various catalytic systems due to its stable structure and reactivity.

  • Ligand synthesis: : Serves as a ligand in coordination chemistry for creating complex metal-organic frameworks.

Biology

  • Enzyme inhibition: : Investigated for potential use as an enzyme inhibitor in biochemical assays.

Medicine

  • Drug development: : Explored for its pharmacological properties in developing new therapeutic agents, particularly in anti-inflammatory and anticancer treatments.

Industry

  • Material science: : Used in the development of advanced materials, including polymers and nanocomposites.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into active sites or bind to receptor proteins, modulating their activity and triggering biological effects. The pathways involved often include inhibition of specific enzymes or alteration of signaling pathways critical for cell function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its bipyrazole core with several derivatives reported in the literature. Key structural variations among analogs include:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 2-(methylsulfonyl), 5-(thiophen-2-yl), 3'-(p-tolyl) Enhanced solubility and binding due to methylsulfonyl group Not explicitly reported, but inferred antimicrobial/kinase inhibition potential
5m, 5n, 5o 2-thiazol-4(5H)-one, 3'-(4-nitrophenyl), 5-(aryl) Halogenated derivatives (e.g., 4-Cl, 4-Br) show strong antimicrobial activity MIC: 2–8 µg/mL against S. aureus and C. albicans
6e–6j N-carbamoyl groups, methoxy-phenyl substituents High yields (84–92%), moderate melting points (200–220°C) Antiviral activity (mechanism unspecified)
9a (Antitubercular) Benzoimidazol-2-yl, 5′-methyl, 5-(thiophen-2-yl) Triazole hybrid with high nitrogen content (31.35% N) Antitubercular activity (MIC: 1.6 µg/mL)
9c (Sulfonamide) 7-Chloroquinolin-4-yl, p-tolyl Sulfonamide group enhances solubility Potent against multidrug-resistant M. tuberculosis
Screening Compound 3935-0102 3'-(4-chlorophenyl), 1',2-diphenyl Chlorophenyl substituent increases lipophilicity Available for testing (29 mg stock)

Key Observations:

  • Substituent Impact on Activity : The presence of electron-withdrawing groups (e.g., nitro in 5m–5o) correlates with enhanced antimicrobial activity, while methylsulfonyl groups may improve pharmacokinetic properties .
  • Heterocyclic Modifications : Hybrids with triazole (9a) or sulfonamide (9c) moieties exhibit targeted antitubercular effects, suggesting that nitrogen-rich substituents are critical for binding to mycobacterial enzymes .
  • Thiophene vs. Aryl Groups : The thiophen-2-yl group in the target compound and 9a may enhance π-π stacking interactions in kinase inhibition, as seen in EGFR-targeting analogs .

Biological Activity

The compound 2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a member of the bipyrazole family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for this compound is C19H18N4SC_{19}H_{18}N_4S, and it features several functional groups that are pivotal to its biological activity. The presence of the methylsulfonyl group and thiophene ring contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds in the bipyrazole class exhibit a range of biological activities, including:

  • Anticancer Activity : Bipyrazoles have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Certain bipyrazole derivatives have been tested for neuroprotective activity in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation ,
AntimicrobialEffective against various bacterial strains ,
NeuroprotectiveProtective effects in neurodegenerative models ,

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Many bipyrazoles inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Antioxidant Properties : Some studies suggest that these compounds may exert antioxidant effects, reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of bipyrazole derivatives. Key findings include:

  • The methylsulfonyl group enhances solubility and bioavailability.
  • The presence of aromatic rings , such as thiophene and p-tolyl groups, is associated with increased anticancer activity.
  • Modifications at specific positions on the bipyrazole scaffold can lead to improved potency against target enzymes or receptors.

Table 2: Structure-Activity Correlation

SubstituentPositionEffect on Activity
Methylsulfonyl2-positionIncreased solubility
Thiophene5-positionEnhanced anticancer activity
p-Tolyl3'-positionImproved receptor binding affinity

Case Studies

Several studies have explored the biological activity of similar bipyrazole compounds:

  • Anticancer Study : A derivative with a similar structure demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM. This study highlighted the importance of the thiophene ring in enhancing activity .
  • Neuroprotective Effects : In a model of Alzheimer's disease, a related compound showed protective effects against amyloid-beta-induced toxicity in neuronal cultures .
  • Antimicrobial Testing : A series of bipyrazoles were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL for certain derivatives .

Q & A

Basic: What are the optimized synthetic protocols for preparing this bipyrazole derivative?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A validated method includes refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydropyrazole precursors) in ethanol for 2–4 hours, followed by crystallization from ethanol or DMF-EtOH mixtures (1:1) to isolate the product . Key parameters:

  • Solvent choice : Ethanol ensures high solubility of intermediates and facilitates cyclization.
  • Reaction time : Prolonged reflux (>4 hours) may lead to decomposition, while shorter durations (<2 hours) yield incomplete reactions .
  • Purification : Recrystallization achieves >95% purity, confirmed by HPLC .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:
A combination of ¹H-NMR , LC-MS , and FTIR is critical:

  • ¹H-NMR : Assigns protons on the pyrazole and thiophene rings (e.g., δ 2.34 ppm for methyl groups, δ 3.18–3.39 ppm for pyrazoline protons) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and detects synthetic byproducts .
  • FTIR : Identifies functional groups like sulfonyl (SO₂, ~1350 cm⁻¹) and thiophene C–S bonds (~700 cm⁻¹) .

Advanced: How can conflicting NMR and LC-MS data be resolved during structural validation?

Answer:
Contradictions often arise from tautomerism or impurities. Strategies include:

  • Variable-temperature NMR : Resolves dynamic tautomerism by observing signal splitting at low temperatures .
  • High-resolution LC-MS : Differentiates isobaric impurities (e.g., alkylation byproducts) via exact mass analysis (±0.001 Da) .
  • Complementary techniques : X-ray crystallography definitively assigns stereochemistry in crystalline forms .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model:

  • Frontier molecular orbitals : Predicts electrophilic/nucleophilic sites via HOMO-LUMO gaps .
  • Hydrogen bonding networks : Graph-set analysis (e.g., Etter’s rules) forecasts crystal packing and solubility .
  • ADME properties : SwissADME or PreADMET tools evaluate bioavailability using logP and topological polar surface area .

Advanced: How can molecular docking guide bioactivity evaluation?

Answer:
Docking against target proteins (e.g., enzymes or receptors) involves:

  • Protein preparation : Optimize 3D structures (PDB files) using tools like AutoDock Vina.
  • Binding affinity analysis : Focus on sulfonyl and thiophene groups, which often interact with catalytic pockets .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å indicates reliability) .

Basic: What purification methods effectively remove synthetic byproducts?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate regioisomers .
  • Recrystallization : Ethanol removes polar impurities, while DMF-EtOH mixtures resolve non-polar contaminants .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity for biological assays .

Advanced: How does the crystal structure influence solubility and stability?

Answer:
X-ray crystallography reveals:

  • Hydrogen bonding : Sulfonyl groups form strong O–H···O bonds, enhancing stability but reducing aqueous solubility .
  • π-Stacking : Thiophene and phenyl rings create hydrophobic layers, impacting dissolution kinetics .
  • Polymorphism screening : DSC/TGA identifies stable polymorphs with higher melting points (>240°C) .

Advanced: What strategies address low yields in alkylation or sulfonation steps?

Answer:

  • Catalyst optimization : Use K₂CO₃ or Cs₂CO₃ to deprotonate reactive sites, improving sulfonation efficiency .
  • Solvent-free conditions : Microwave-assisted synthesis reduces side reactions (e.g., 80°C, 30 minutes, 85% yield) .
  • Byproduct analysis : LC-MS monitors intermediates to adjust stoichiometry (e.g., 1.2 equivalents of methylsulfonyl chloride) .

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